![molecular formula C15H18N2O B189980 1,2-Benzenedicarbonitrile, 3-[2-methyl-1-(1-methylethyl)propoxy]- CAS No. 130107-86-7](/img/structure/B189980.png)
1,2-Benzenedicarbonitrile, 3-[2-methyl-1-(1-methylethyl)propoxy]-
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Overview
Description
1,2-Benzenedicarbonitrile, also known as Phthalonitrile, has the molecular formula C8H4N2 and a molecular weight of 128.1308 . It is also known by other names such as o-Benzenedicarbonitrile, o-Cyanobenzonitrile, o-Dicyanobenzene, Phthalodinitrile, 1,2-Dicyanobenzene, o-Phthalodinitrile, o-PDN, Phthalic acid dinitrile, USAF ND-09, 1,2-Benzodinitrile, 1,2-Benzendikarbonitril, Ftalodinitril, Ftalonitril, o-Benzenedinitrile, NSC 17562 .
Molecular Structure Analysis
The chemical structure of 1,2-Benzenedicarbonitrile is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Physical And Chemical Properties Analysis
1,2-Benzenedicarbonitrile has a fusion temperature of 414.0 K . The enthalpy of fusion is 20.000 kJ/mol at 414.0 K . The substance has a sublimation enthalpy of 86.9 ± 1.5 kJ/mol . The reduced pressure boiling point is between 423.0 and 425.0 K at a pressure of 0.013 bar .properties
CAS RN |
130107-86-7 |
---|---|
Product Name |
1,2-Benzenedicarbonitrile, 3-[2-methyl-1-(1-methylethyl)propoxy]- |
Molecular Formula |
C15H18N2O |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
3-(2,4-dimethylpentan-3-yloxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C15H18N2O/c1-10(2)15(11(3)4)18-14-7-5-6-12(8-16)13(14)9-17/h5-7,10-11,15H,1-4H3 |
InChI Key |
LFIZIBRVAJXLJR-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(C)C)OC1=CC=CC(=C1C#N)C#N |
Canonical SMILES |
CC(C)C(C(C)C)OC1=CC=CC(=C1C#N)C#N |
synonyms |
3(2,4 DIMETHYL PENTALOXY PHTHALODINITRILE) |
Origin of Product |
United States |
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